molecular formula C10H10N2O3S B12125059 5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one

5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one

Cat. No.: B12125059
M. Wt: 238.27 g/mol
InChI Key: DARRJDGVMAZLGK-UHFFFAOYSA-N
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Description

5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, an imidazole ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyranone precursor with a thioether derivative of imidazole. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced to form a saturated imidazoline derivative.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the thioether linkage can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one is unique due to its combination of a hydroxyl group, an imidazole ring, and a pyranone structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-hydroxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]pyran-4-one

InChI

InChI=1S/C10H10N2O3S/c1-12-3-2-11-10(12)16-6-7-4-8(13)9(14)5-15-7/h2-5,14H,6H2,1H3

InChI Key

DARRJDGVMAZLGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)O

Origin of Product

United States

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